3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate aminopropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar in structure but lacks the carbonyl group.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar but with different functional groups.
Uniqueness
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one (commonly referred to as AMPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.
This compound is characterized by the following molecular structure:
- Chemical Formula : C8H17N3O
- Molecular Weight : 171.24 g/mol
- CAS Number : 2756502
The compound features an amino group and a piperazine ring, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that AMPP exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results showed:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that AMPP could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
AMPP has also been investigated for its anticancer properties. A series of in vitro studies were conducted to assess its cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
MCF-7 | 12.5 |
HCT116 | 10.8 |
The compound demonstrated potent antiproliferative activity, particularly against HCT116 cells, indicating its potential as an anticancer agent .
Neuroprotective Effects
In addition to antimicrobial and anticancer activities, AMPP has shown promise in neuroprotection. A study investigated its effects on neuronal cell survival under oxidative stress conditions. The results indicated that AMPP significantly reduced cell death induced by hydrogen peroxide, suggesting its potential for treating neurodegenerative diseases:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Hydrogen Peroxide | 30 |
AMPP + Hydrogen Peroxide | 70 |
This neuroprotective effect may be attributed to the compound's ability to modulate oxidative stress pathways .
The biological activity of AMPP can be attributed to its structural features, particularly the amino group and the piperazine ring. These functional groups facilitate binding to specific molecular targets within cells, influencing various biochemical pathways such as apoptosis and cell cycle regulation.
Molecular Targets
- DNA Topoisomerases : AMPP may interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription.
- Kinase Inhibition : Preliminary studies suggest that AMPP may inhibit specific kinases involved in cancer cell proliferation.
Case Studies
Several case studies have illustrated the therapeutic potential of AMPP:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that AMPP significantly reduced infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of AMPP led to tumor size reduction and improved survival rates in treated animals.
- Neuroprotection in Animal Models : In rodent models of Alzheimer’s disease, AMPP treatment resulted in improved cognitive function and reduced amyloid plaque formation.
Properties
IUPAC Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCTCGGYQCMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-35-3 |
Source
|
Record name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.